2,5-Diazabicyclo[2.2.1]heptane,2-phenyl- is a bicyclic compound featuring two nitrogen atoms within its structure. It is classified as a chiral bicyclic amine due to the presence of two chiral centers, making it significant in asymmetric synthesis and medicinal chemistry. The compound is also known for its potential applications in various biological systems and chemical processes.
The compound is identified by several names, including (1S,4S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride and has the CAS number 127641-07-0. It falls under the category of heterocyclic compounds with nitrogen as a ring heteroatom, which are often utilized in pharmaceutical applications due to their biological activity and structural diversity .
The synthesis of 2,5-diazabicyclo[2.2.1]heptane,2-phenyl- typically involves cyclization reactions starting from suitable precursors. One common synthetic route includes:
The reaction conditions are crucial for achieving high selectivity and minimizing by-products.
The molecular formula of 2,5-diazabicyclo[2.2.1]heptane,2-phenyl- is CHN, with a molecular weight of approximately 188.27 g/mol . The structure consists of:
This arrangement creates two chiral centers at positions 1 and 4 of the bicyclic framework, leading to distinct stereoisomers .
The compound can participate in various chemical reactions, including:
These reactions allow for the modification of the compound's structure, leading to a variety of derivatives with potential biological activities.
The mechanism by which 2,5-diazabicyclo[2.2.1]heptane,2-phenyl- exerts its effects involves interaction with specific biological targets such as receptors or enzymes. This binding can modulate biochemical pathways, influencing physiological responses . Research indicates that its derivatives may act as antagonists for various receptors, contributing to therapeutic effects in medical applications.
Key properties of 2,5-diazabicyclo[2.2.1]heptane,2-phenyl- include:
These properties influence its behavior in chemical reactions and biological systems.
The compound has several notable applications:
Research continues to explore its potential in pharmacology and material science due to its unique structural properties and reactivity.
The construction of the constrained 2,5-diazabicyclo[2.2.1]heptane framework bearing a phenyl substituent at the N2-position typically employs ring-closing strategies applied to linear precursors. A pivotal approach involves the intramolecular nucleophilic displacement of leaving groups in appropriately functionalized pyrrolidine derivatives. Research demonstrates that 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine serves as a key precursor, where dual tosylate groups facilitate simultaneous ring closure under basic conditions to yield the bicyclic scaffold. This method generates the bridged diazabicyclic system in moderate yields (45-60%), but requires careful optimization of base strength (e.g., K₂CO₃ vs. DBU) and solvent polarity to minimize elimination byproducts [2]. Alternative routes leverage Diels-Alder [4+2] cycloadditions between electron-deficient dienes and diaza-dienophiles, though these often exhibit poor regioselectivity for phenyl-substituted variants.
Table 1: Cyclization Methods for Bicyclic Core Assembly
Precursor | Cyclization Method | Key Conditions | Reported Yield (%) | Challenges |
---|---|---|---|---|
1-Boc-4,2-bis(tosyloxy)pyrrolidine | Intramolecular alkylation | K₂CO₃, DMF, 80°C | 45-60 | Elimination side products |
Azido-piperidone derivatives | Staudinger reduction/cyclization | PPh₃, THF, reflux | 50-75 | Azide handling, ring strain |
Epimerizable proline esters | Epimerization-lactamization | Strong base (NaHMDS), rt | 60-70 | Diastereomeric mixture formation |
Accessing enantiomerically pure trans-(1S,4S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptane derivatives is critical for pharmaceutical applications where chirality influences target binding. The most reliable strategy employs chiral pool starting materials or asymmetric induction via chiral auxiliaries. A practical gram-scale synthesis utilizes (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS 113451-59-5) as a versatile building block. This intermediate, characterized by specific rotation ([α]²²/D = −44°, c = 1 in chloroform) and melting point (74-76°C), undergoes deprotection (TFA/CH₂Cl₂) to liberate the secondary amine, followed by selective N2-arylation. Palladium-catalyzed Buchwald–Hartwig coupling with iodobenzene or copper-mediated Ullmann-type reactions efficiently installs the phenyl group while preserving stereochemical integrity at the bridgehead carbons [4] [8]. Alternatively, enzymatic resolution of racemic trans-amines using lipases (e.g., CAL-B) and activated esters (e.g., vinyl acetate) achieves high enantiomeric excess (ee >98%) but suffers from yield limitations (<50% for desired isomer) [7].
Iodine catalysis offers a mild, oxidative route for constructing the diazabicyclic core. N-Allyl-N'-phenyl-piperazine derivatives undergo efficient iodocyclization under electrophilic conditions (I₂, CH₂Cl₂, 0°C to rt). This process generates an iodonium ion that activates the alkene for intramolecular attack by the adjacent nitrogen, forming the bicyclic [2.2.1] system with the phenyl group regioselectively attached to N2. Subsequent reductive deiodination (Zn, AcOH) yields the desired 2-phenyl derivative. Key advantages include operational simplicity and high trans-diastereoselectivity (>8:1 dr) attributed to steric constraints in the iodonium transition state. However, stoichiometric iodine consumption and potential over-oxidation side reactions necessitate careful reaction control [4].
This innovative strategy exploits the ring strain inherent in azide-containing precursors to drive bicyclization. A pivotal route involves 1-azido-4-(azidomethyl)-1-phenylpiperidin-2-one, where the Staudinger reduction (triphenylphosphine, THF, reflux) generates a transient bis(iminophosphorane). Hydrolysis affords a highly reactive diamine that undergoes spontaneous transannular lactamization, forming the bridged bicyclic lactam. Reduction of the lactam (e.g., BH₃·THF or AlH₃) then furnishes the saturated 2-phenyl-2,5-diazabicyclo[2.2.1]heptane. This cascade benefits from atom economy and avoids strong bases or metals, making it compatible with sensitive functional groups. Reported yields for the cyclization/reduction sequence range from 50-75%, with the kinetics of the intramolecular amidation heavily influenced by solvent polarity and concentration [5] [7].
Achieving high enantiopurity in 2-phenyl derivatives often requires asymmetric catalysis post-core formation. Two primary catalytic systems dominate:
Table 2: Catalytic Systems for Enantioselective Functionalization
Catalyst System | Substrate | Reaction | ee (%) | Key Advantage |
---|---|---|---|---|
Pd₂(dba)₃/(S)-Xyl-SEGPHOS/Cs₂CO₃ | (1S,4S)-DBH-HBr salt | N5-Arylation with PhBr | 92 | High regioselectivity (N5 vs N2) |
L-Proline/TEMPO/PhI(OAc)₂ | meso-Diazabicycloheptanone | Oxidative amination | 88 | Metal-free, mild conditions |
(S)-Diphenylprolinol TMS ether/PhCO₂H | N-Boc-iminium (from lactam) | Friedel-Crafts arylation | 90 | Direct C-C bond formation |
Key challenges persist in minimizing epimerization during late-stage N-arylations and scaling enantioselective syntheses. Recent advances focus on immobilized chiral catalysts and flow chemistry to enhance enantiomeric enrichment (ee >98%) and throughput for pharmaceutical production [6] [9].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0